5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a bromophenyl compound with an oxadiazole precursor in the presence of a suitable catalyst. The thiol group could be introduced through a subsequent reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the bromophenyl and thiol groups attached at the 5th and 2nd positions, respectively .Chemical Reactions Analysis
As an aromatic compound with a thiol group, “5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol” could participate in various chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an aromatic compound, it would likely be relatively stable. The presence of the bromine atom would make the compound relatively heavy and possibly increase its reactivity .Scientific Research Applications
Antimicrobial and Antioxidant Agents
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, as a derivative of 1,3,4-oxadiazole compounds, has been studied for its antimicrobial properties. A study demonstrated that certain derivatives of this compound exhibit significant activity against various microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017). Another research indicated these compounds' effectiveness as antioxidants, comparable to standard controls like ascorbic acid and α-tocopherol, and their potential in treating diseases like cancer and diabetes (Yarmohammadi et al., 2020).
Biological Screening and Synthesis
Research has also been conducted on the synthesis and biological screening of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, another related compound, which showed promising antibacterial potential (Aziz‐ur‐Rehman et al., 2013). This emphasizes the significance of 1,3,4-oxadiazole derivatives in synthesizing compounds with potential biological applications.
Enzyme Inhibition
The enzyme inhibition properties of 1,3,4-oxadiazole derivatives have been studied. For instance, derivatives have shown activity against the butyrylcholinesterase (BChE) enzyme, which is crucial in understanding Alzheimer's disease and other neurological disorders (Khalid et al., 2016).
trans-Cinnamate 4-Hydroxylase Inhibition
5-Aryl-1,3,4-oxadiazole-2-thiols, a series including the 5-(4-Bromophenyl) variant, have been found to inhibit trans-cinnamate 4-hydroxylase (C4H), a key enzyme in plant metabolism (Yamada et al., 2004). This finding opens potential avenues in agricultural and botanical research.
Corrosion Inhibition
In the field of materials science, 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties. This research is particularly relevant in the context of protecting metals like mild steel in acidic environments, suggesting industrial applications (Ammal et al., 2018).
Photogeneration and DNA Photocleavage
The photogeneration properties of porphyrins with nitrogen heterocycle tails, including 1,3,4-oxadiazole thiols, have been studied for their potential in photodynamic therapy, a treatment modality in cancer (Zheng et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds with reactive groups (like the thiol group in this case) should be handled with care. The presence of the bromine atom could also present hazards, as bromine is a heavy, potentially toxic halogen .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials science or other fields .
properties
IUPAC Name |
5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFUSRGSRXPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353570 | |
Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
41421-19-6 | |
Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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